molecular formula C17H17N5O4S B10992133 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10992133
M. Wt: 387.4 g/mol
InChI Key: NRPFTAJZBYVWJE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzodioxole moiety, a thiophene ring, and a tetraazole group, making it a unique and versatile molecule

Preparation Methods

The synthesis of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 5-bromo-benzo[d][1,3]dioxole and 4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxylic acid.

    Coupling Reaction: The 5-bromo-benzo[d][1,3]dioxole is coupled with 2-(2-bromoethyl)-1,3-benzodioxole using a palladium-catalyzed cross-coupling reaction.

    Formation of the Amide Bond: The resulting intermediate is then reacted with 4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxylic acid to form the desired amide bond.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like toluene and dimethylformamide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzodioxole and thiophene moieties play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H17N5O4S/c1-10-11(2)27-17(22-8-19-20-21-22)15(10)16(23)18-5-6-24-12-3-4-13-14(7-12)26-9-25-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,23)

InChI Key

NRPFTAJZBYVWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCOC2=CC3=C(C=C2)OCO3)N4C=NN=N4)C

Origin of Product

United States

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